
7-Ethoxyresorufin N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxyresorufin N-Oxide is a derivative of resazurin, known for its application as a fluorescent probe in biochemical and cell-based assays. This compound is particularly significant in the study of cytochrome P450 enzymes, especially CYP1A1, due to its role as a fluorometric substrate and competitive inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyresorufin N-Oxide typically involves the ethoxylation of resorufin. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethoxylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for research and industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of cytochrome P450 enzymes, leading to the formation of resorufin.
Substitution: It can participate in substitution reactions where the ethoxy group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH.
Reduction: Neuronal nitric oxide synthase, NADPH.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Resorufin.
Reduction: Inhibited nitric oxide synthesis products.
Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibition Studies
7-Ethoxyresorufin N-Oxide is extensively utilized in studies investigating the inhibition of cytochrome P450 enzymes. It serves as a specific substrate for cytochrome P4501A1, allowing researchers to explore enzyme kinetics and inhibition mechanisms.
- Mechanism of Action : Research indicates that 7-ER acts as a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS), impacting nitric oxide synthesis by uncoupling the enzyme's reductase domain from its oxygenase domain. The inhibition occurs with a Ki value of approximately 0.76 µM, demonstrating its potency in modulating enzymatic activity related to nitric oxide production .
- Case Study : A study demonstrated that 7-ER inhibited responses to nitric oxide and nitrergic nerve stimulation in rat models. This inhibition was linked to the generation of superoxide radicals, suggesting that 7-ER may also influence oxidative stress pathways in vascular tissues .
Toxicological Assessments
In toxicology, this compound is employed to evaluate the metabolic activation of various compounds, aiding in the assessment of their potential toxicity.
- Bioactivation Studies : The compound has been implicated in bioactivation processes involving nitroglycerin (GTN) and sodium nitroprusside (SNP), where it enhances the understanding of how these drugs are metabolized in different biological systems. Research findings suggest that a cytochrome P450 system sensitive to 7-ER is involved in this bioactivation process in specific animal models .
Pharmacological Research
The pharmacological implications of this compound are significant, particularly concerning its effects on vascular responses.
- Vasodilation Studies : Investigations into the effects of 7-ER on vasodilation reveal its ability to inhibit endothelium-dependent relaxations induced by acetylcholine and nitric oxide donors in rat aortic rings. This highlights its potential role in modulating vascular tone and responses to pharmacological agents .
Comparative Studies on Metabolism
This compound is also utilized in comparative studies assessing the metabolism of various drugs across different species.
Substrate | Species | Effect Observed |
---|---|---|
7-Ethoxyresorufin | Rat | Inhibition of relaxations to acetylcholine and NO |
7-Ethoxyresorufin | Rabbit | Variable response to NO donors |
Troleandomycin | Rat | No effect on NO-induced relaxations |
This table summarizes findings from studies examining how different species respond to treatments involving 7-ER, emphasizing its role in comparative pharmacology.
Mecanismo De Acción
The mechanism of action of 7-Ethoxyresorufin N-Oxide involves its interaction with cytochrome P450 enzymes, particularly CYP1A1. Upon enzymatic cleavage by CYP1A1, the compound releases resorufin, which fluoresces and can be quantified to measure enzyme activity. Additionally, it acts as a noncompetitive inhibitor of neuronal nitric oxide synthase, uncoupling the enzyme and inhibiting nitric oxide synthesis .
Comparación Con Compuestos Similares
Resorufin: The parent compound of 7-Ethoxyresorufin N-Oxide, used in similar applications but without the ethoxy group.
7-Ethoxyresorufin: A closely related compound used as a fluorometric substrate and inhibitor of cytochrome P450 enzymes.
Uniqueness: this compound is unique due to its specific interaction with both cytochrome P450 enzymes and neuronal nitric oxide synthase. This dual functionality makes it a valuable tool in biochemical and toxicological studies, providing insights into enzyme activity and inhibition mechanisms.
Actividad Biológica
7-Ethoxyresorufin N-Oxide (7-ER N-Oxide), a derivative of 7-ethoxyresorufin, is primarily recognized for its role as a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP1A1. This compound has been extensively studied for its biological activities, including its effects on nitric oxide synthase (nNOS) and its implications in various physiological and pathophysiological processes.
- Molecular Formula : C14H11NO4
- Molecular Weight : 257.24 g/mol
- CAS Number : 3705-80-4
7-ER N-Oxide acts as a noncompetitive inhibitor of nNOS, which is crucial in the synthesis of nitric oxide (NO) from L-arginine. Studies have demonstrated that it reduces NO production by uncoupling the enzyme's reductase domain from its oxygenase domain, leading to decreased NO synthesis and increased NADPH oxidation. The inhibition constant (Ki) for this interaction has been reported as approximately 0.76 µM, indicating a significant affinity for nNOS .
Table 1: Inhibition Characteristics of this compound
Parameter | Value |
---|---|
Ki (Inhibition Constant) | 0.76 µM |
Km (Michaelis-Menten Constant) | 0.68 µM |
IC50 (CYP1A1 Inhibition) | 0.1 µM |
Biological Implications
The biological activity of 7-ER N-Oxide extends beyond its enzymatic interactions. It has been implicated in:
- Vasodilation : By inhibiting nNOS, it can affect vascular responses, contributing to altered blood flow dynamics.
- Hepatotoxicity Studies : Research indicates that it can influence liver metabolism and toxicity pathways, particularly in the context of drug metabolism and enzyme induction .
- Cellular Signaling : The compound's role in modulating signaling pathways related to oxidative stress and inflammation has been documented, highlighting its potential therapeutic implications .
Case Study 1: Inhibition of Nitric Oxide Production
A study investigated the effects of 7-ER N-Oxide on smooth muscle cells from rat aorta. The results indicated that pre-treatment with 7-ER N-Oxide significantly reduced NO production in response to various stimuli, demonstrating its role as an effective inhibitor in vascular reactivity experiments .
Case Study 2: Hepatic Metabolism
Another research effort focused on the effects of 7-ER N-Oxide in liver cell models. It was found that the compound influences gene expression related to metabolic enzymes and transport proteins, which are critical for understanding drug-induced liver injury mechanisms .
Propiedades
IUPAC Name |
7-ethoxy-10-oxidophenoxazin-10-ium-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCTJAXIHCATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747744 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-80-4 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.